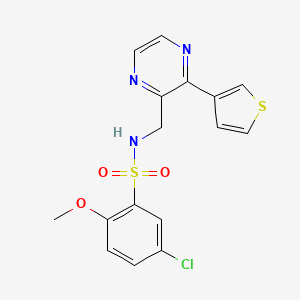

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Beschreibung

The compound 5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiophene-pyrazine hybrid substituent. For instance, 5-chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 17) shares the 5-chloro-2-methoxybenzenesulfonamide backbone and was synthesized via General Procedure D using 5-chloro-2-methoxybenzenesulfonyl chloride and a piperidine-based primary amine, yielding a yellow solid with 76% purity and molecular weight 509.06 . This suggests that the target compound may exhibit similar synthetic pathways and physicochemical characteristics.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c1-23-14-3-2-12(17)8-15(14)25(21,22)20-9-13-16(19-6-5-18-13)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDQDMMTQOXHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s suggested that similar compounds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Mode of Action

It’s suggested that similar compounds have shown inhibitory activity against certain viruses. This suggests that the compound might interact with its targets to inhibit their function, but further studies are needed to confirm this.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. This suggests that the compound might affect multiple biochemical pathways, but further studies are needed to confirm this.

Pharmacokinetics

The molecular weight of a similar compound, 5-chloro-2-methoxypyrimidine, is 144559, which might influence its bioavailability

Result of Action

It’s suggested that similar compounds have shown inhibitory activity against certain viruses, indicating that the compound might have antiviral effects at the molecular and cellular level

Action Environment

It’s suggested that similar compounds require very high doses in vivo, associated with hypoglycemia This suggests that the compound’s action might be influenced by factors such as dosage and the presence of glucose in the body

Biologische Aktivität

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide compound characterized by its complex structure, which includes a chloro substituent, a methoxy group, and fused thiophene and pyrazine rings. This unique combination of functional groups suggests potential biological activities relevant to medicinal chemistry, particularly in antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 367.83 g/mol. The presence of the sulfonamide group (-SO2NH2) is crucial for its biological activity, particularly its ability to inhibit bacterial growth by interfering with folic acid synthesis.

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within bacterial cells, similar to other sulfonamides. This binding inhibits key metabolic pathways, leading to bacterial cell death. Additionally, the thiophene and pyrazine moieties may enhance the compound's interaction with biological targets, potentially increasing its potency against various pathogens.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. The compound has shown promise in preliminary studies:

- Inhibition of Folate Synthesis : Like other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis.

- Enhanced Activity : The unique structural features may enhance its binding affinity to DHPS compared to traditional sulfonamides.

Anti-inflammatory Potential

Research indicates that modifications in the molecular structure of sulfonamides can lead to anti-inflammatory effects. The presence of thiophene and pyrazine rings might contribute to this activity:

- Cellular Studies : Similar compounds have been shown to reduce pro-inflammatory cytokines in vitro, suggesting that this compound could have similar effects .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

-

Study on Perfusion Pressure : A study involving benzenesulfonamide derivatives demonstrated that certain compounds could significantly lower perfusion pressure in isolated rat hearts, indicating potential cardiovascular effects .

Compound Name Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound 1 0.001 Decreased Compound 2 0.001 Decreased - Enzyme Inhibition Studies : Another study showed that related compounds exhibited significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for targeting cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene-containing anesthetic | Local anesthetic |

| Benzenesulfonamide Derivatives | Various substitutions on benzene ring | Antibacterial/diuretic |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Physicochemical Properties :

- The fluoro-substituted analog (Compound 16) has a lower molecular weight (497.02 vs. 509.06 for Compound 17) but reduced synthetic yield (67% vs. 76%), likely due to steric or electronic effects of fluorine .

- Piperidine-linked derivatives (Compounds 15–17) exhibit variable physical states (oils vs. solids), suggesting that bulkier substituents (e.g., methoxy vs. fluoro) enhance crystallinity .

Heterocyclic Core Variations :

- Benzo[b]thiophene-2-sulfonamide derivatives (e.g., SB 271046 ) feature fused aromatic systems, which may enhance receptor binding affinity compared to benzenesulfonamides. However, their higher molecular weights (~470–477) could reduce bioavailability.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for preparing 5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and how can reaction yields be improved? A: The compound can be synthesized via multi-step reactions involving:

- Step 1: Coupling of 3-(thiophen-3-yl)pyrazin-2-ylmethanamine with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide bond .

- Step 2: Purification via column chromatography (e.g., 20–30% EtOAc in hexane) to isolate the product.

Yields (~50–65%) can be enhanced by optimizing stoichiometry, temperature (0–5°C for sulfonylation), and solvent polarity . Structural validation requires NMR (¹H/¹³C), HRMS, and X-ray crystallography (if crystalline) to confirm regiochemistry and purity .

Advanced Mechanistic Studies

Q: How can researchers investigate the mechanism of action of this compound against biological targets like kinases or enzymes? A: Key methodologies include:

- Enzyme Inhibition Assays: Measure IC₅₀ values using recombinant kinases (e.g., JAK2) via fluorescence polarization or ATP-consumption assays .

- Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes to active sites, leveraging the thiophene-pyrazine scaffold’s π-π stacking potential .

- Cellular Pathway Analysis: Use Western blotting to assess downstream signaling (e.g., STAT3 phosphorylation) in Jak2 V617F-mutant cell lines .

Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (e.g., ATP concentration) and require standardization .

Structure-Activity Relationship (SAR) Optimization

Q: Which structural modifications of the thiophene-pyrazine core enhance target selectivity or potency? A: SAR studies on analogous compounds suggest:

- Thiophene Substitution: Replacing thiophen-3-yl with furan-3-yl () reduces hydrophobicity but may decrease kinase affinity due to weaker π-interactions .

- Sulfonamide Linker: Introducing methyl groups to the pyrazine-methyl bridge ( ) improves metabolic stability by steric hindrance of CYP450 enzymes .

- Chloro/Methoxy Positioning: Moving the chloro group to the 4-position (vs. 5-position) on the benzene ring () alters electron-withdrawing effects, impacting target binding .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)? A: Contradictions may stem from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., apoptosis vs. cytokine release). Validate findings using orthogonal assays (e.g., flow cytometry + qPCR) .

- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Solubility Issues: Low aqueous solubility (common in sulfonamides) can skew in vitro results. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

Stability and Formulation Challenges

Q: What strategies mitigate degradation or poor solubility of this compound in preclinical studies? A:

- Degradation Pathways: Hydrolysis of the sulfonamide bond at high pH (>8) or photooxidation of the thiophene ring. Use lyophilized storage under argon and light-protected vials .

- Solubility Enhancement: Employ PEGylated liposomes or β-cyclodextrin inclusion complexes to increase aqueous dispersion .

- Bioavailability Testing: Conduct pharmacokinetic studies in rodent models with HPLC-MS/MS quantification to assess oral vs. intravenous delivery .

Advanced Analytical Techniques

Q: Which analytical methods best resolve structural ambiguities, such as regioisomerism in the pyrazine-thiophene moiety? A:

- 2D NMR: NOESY or HSQC can distinguish between C3 vs. C4 thiophene substitution on the pyrazine ring .

- X-Ray Crystallography: Resolve absolute configuration; however, crystallization may require co-crystallization with target proteins .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity .

Toxicity and Safety Profiling

Q: What preclinical models are appropriate for evaluating the compound’s toxicity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.